1-[4-(4-Methylsulfonylphenyl)piperazin-1-yl]ethanone
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Overview
Description
1-[4-(4-Methylsulfonylphenyl)piperazin-1-yl]ethanone is a chemical compound with the molecular formula C13H18N2O2S. It is a piperazine derivative, which means it contains a piperazine ring, a common structural motif in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Methylsulfonylphenyl)piperazin-1-yl]ethanone typically involves the reaction of 4-methylsulfonylphenylpiperazine with ethanone derivatives. One common method involves the use of 4-methylsulfonylphenylpiperazine and acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Methylsulfonylphenyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperazine derivatives
Scientific Research Applications
1-[4-(4-Methylsulfonylphenyl)piperazin-1-yl]ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(4-Methylsulfonylphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as sigma receptors. Sigma receptors are involved in various physiological processes, including modulation of neurotransmitter release and regulation of ion channels. The compound acts as a ligand for these receptors, influencing their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone: Similar structure but with a methoxy group instead of a methylsulfonyl group.
2-[4-(Benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone: Another piperazine derivative with high affinity for sigma receptors.
1-(4-piperazin-1-ylphenyl)ethanone: A closely related compound with a similar piperazine core.
Uniqueness
1-[4-(4-Methylsulfonylphenyl)piperazin-1-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activity. The presence of the methylsulfonyl group enhances its solubility and interaction with sigma receptors, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-[4-(4-methylsulfonylphenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-11(16)14-7-9-15(10-8-14)12-3-5-13(6-4-12)19(2,17)18/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIACJSVSPVTVCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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